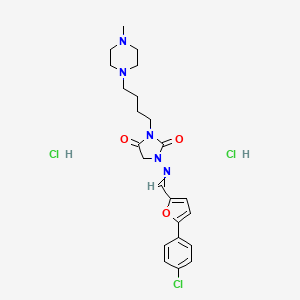

Azimilide hydrochloride

Overview

Description

Azimilide hydrochloride, also known as Azimilide, is an investigational class III anti-arrhythmic drug . It is used to control abnormal heart rhythms . It blocks both the fast and slow components of the delayed rectifier cardiac potassium channels . It is not approved for use in any country but is currently in clinical trials in the United States .

Molecular Structure Analysis

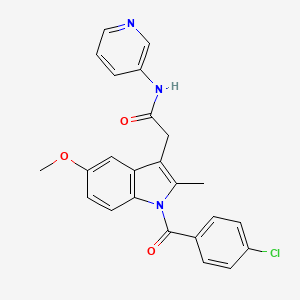

This compound has a molecular formula of C23H28ClN5O3 . Its molecular weight is 457.96 g/mol . The InChI key of this compound is MREBEPTUUMTTIA-PCLIKHOPSA-N .

Mechanism of Action

Target of Action

Azimilide hydrochloride primarily targets the Potassium voltage-gated channel subfamily E member 1 , Potassium voltage-gated channel subfamily KQT member 1 , and Potassium voltage-gated channel subfamily H member 2 . These channels are responsible for the rectifier potassium currents in cardiac cells .

Mode of Action

This compound blocks both the slowly conducting (I(Ks)) and rapidly conducting (I(Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I(Kr) exclusively or in combination with sodium, calcium, or transient outward (I(to)) potassium current channels . It also has blocking effects on sodium (I(Na)) and calcium currents (I(CaL)) .

Biochemical Pathways

The action of azimilide is directed to the different currents present in atrial and ventricular cardiac myocytes . It principally blocks I(Kr), and I(Ks), with much weaker effects on I(Na), I(Ca), I(NCX) and I(K.Ach) . The I(Kr) (rapid) and I(Ks) (slow) are inward rectifier potassium currents, responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential .

Pharmacokinetics

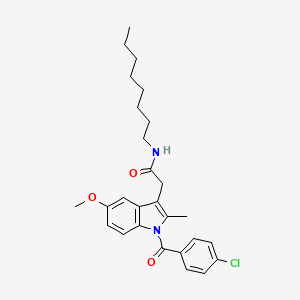

This compound exhibits excellent oral absorption . The metabolic fate of azimilide in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . One study has shown that a cleaved metabolite, 4-chloro-2-phenyl furoic acid was present at high concentration in plasma, while other plasma metabolites, azimilide N-oxide, and a cleaved hydantoin metabolite were present at lower concentrations than azimilide .

Result of Action

This compound slows repolarization of the heart and prolongs the QT interval of the electrocardiogram . Prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by azimilide can result in predisposition towards severe ventricular arrhythmias .

Action Environment

The action of this compound is influenced by the environment within the cardiac myocytes where it acts. The blockage of potassium currents exhibits reverse use-dependence, i.e., the channel blocking effect wanes at faster pulsing rates of the cell . This suggests that the efficacy of azimilide may be influenced by the rate of cardiac contractions.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Azimilide hydrochloride primarily blocks I Kr and I Ks currents present in atrial and ventricular cardiac myocytes . These are inward rectifier potassium currents responsible for repolarizing cardiac myocytes towards the end of the cardiac action potential . The blockage of these currents results in an increase of the QT interval and a prolongation of atrial and ventricular refractory periods .

Cellular Effects

This compound slows the repolarization of the heart and prolongs the QT interval of the electrocardiogram . This prolongation of atrial or ventricular repolarization can provide an anti-arrhythmic benefit in patients with heart rhythm disturbances . In rare cases, excessive prolongation of ventricular repolarization by this compound can result in predisposition towards severe ventricular arrhythmias .

Molecular Mechanism

The mechanism of action of this compound is to block both the slowly conducting (I (Ks)) and rapidly conducting (I (Kr)) rectifier potassium currents in cardiac cells . This differs from other class III agents that block I (Kr) exclusively or in combination with sodium, calcium, or transient outward (I (to)) potassium current channels . It also has blocking effects on sodium (I (Na)) and calcium currents (I (CaL)) .

Dosage Effects in Animal Models

In animal models, this compound was effective in terminating both atrial and ventricular arrhythmias . It also demonstrated antifibrillatory efficacy in a canine model of sudden cardiac death

Metabolic Pathways

The metabolic fate of this compound in humans is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites . The contributing pathways for metabolism of this compound, identified through in vitro and in-vivo studies, were CYPs 1A1 (est. 28%), 3A4/5 (est. 20%), 2D6 (< 1%), FMO (est. 14%), and cleavage (35%) .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Azimilide hydrochloride involves the reaction of 2-amino-3-methylbenzoic acid with 2-(2,6-dichlorophenylamino)-2-methylpropanamide followed by hydrochloric acid treatment.", "Starting Materials": [ "2-amino-3-methylbenzoic acid", "2-(2,6-dichlorophenylamino)-2-methylpropanamide", "Hydrochloric acid" ], "Reaction": [ "2-amino-3-methylbenzoic acid is reacted with 2-(2,6-dichlorophenylamino)-2-methylpropanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.", "The resulting intermediate is then treated with hydrochloric acid to form Azimilide hydrochloride.", "The product is isolated by filtration, washed with water, and dried under vacuum." ] } | |

CAS No. |

149888-94-8 |

Molecular Formula |

C23H30Cl3N5O3 |

Molecular Weight |

530.9 g/mol |

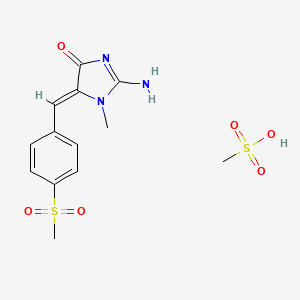

IUPAC Name |

1-[(Z)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16-;; |

InChI Key |

HHPSICLSNHCSNZ-DSHYBBOZSA-N |

Isomeric SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl |

Synonyms |

1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-2,4-imidazolidinedione dihydrochloride 2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-, dihydrochloride azimilide azimilide dihydrochloride azmilide NE 10064 NE-10064 |

Origin of Product |

United States |

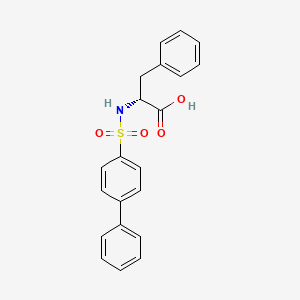

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)